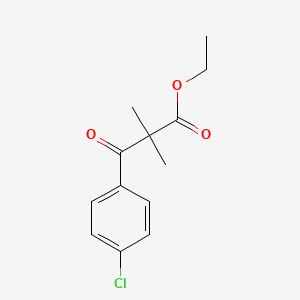

Ethyl alpha-(4-chlorobenzoyl)isobutyrate

Description

Ethyl alpha-(4-chlorobenzoyl)isobutyrate (CAS synonyms: ethyl clofibrate, ethyl 2-(4-chlorophenoxy)isobutyrate) is an ester derivative structurally characterized by a 4-chlorobenzoyl group attached to an isobutyrate backbone. This compound is closely related to fibrate-class pharmaceuticals, such as clofibrate and fenofibrate, which are used to modulate lipid metabolism . Its synthesis typically involves esterification reactions, and its structural features—including the chloro-substituted aromatic ring and ester linkage—dictate its physicochemical properties and applications in medicinal chemistry.

Properties

Molecular Formula |

C13H15ClO3 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C13H15ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3 |

InChI Key |

DIQRGHUHNUKWEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Structural Similarities and Differences :

- Ethyl alpha-(4-chlorobenzoyl)isobutyrate shares a 4-chlorobenzoyl group with Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate but differs in the substitution pattern. The latter includes a phenoxy group linked to the ester, increasing its aromaticity and polarity.

- Chromatographic Behavior: In thin-layer chromatography (TLC), Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate exhibits an Rf value of 0.80, slightly higher than its methyl analog (Rf = 0.65) but lower than fenofibrate (Rf = 1.00) .

Ethyl Isobutyrate (CAS 97-62-1)

Structural Comparison :

- Ethyl isobutyrate is a simpler ester lacking the 4-chlorobenzoyl group. Its structure comprises an ethyl group bonded to an isobutyrate moiety.

Physicochemical and Functional Differences :

- Vapor Pressure: Ethyl isobutyrate has a vapor pressure of 40 mm Hg, making it highly volatile compared to this compound, which is non-volatile due to its bulky aromatic substituent .

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8)

Structural Analysis :

- This compound features a 3-chlorophenyl group and a ketone (oxo) group, distinguishing it from the 4-chlorobenzoyl and ester groups in this compound.

Functional Implications :

- The ketone group increases reactivity in nucleophilic addition reactions, whereas the ester group in the target compound is more hydrolytically stable.

- Positional isomerism (3- vs. 4-chloro substitution) may lead to differences in biological activity, as para-substituted aromatics often exhibit enhanced metabolic stability .

Phenoxyethyl Isobutyrate (CAS 103-60-6)

Comparison of Aromatic Substituents :

- Phenoxyethyl isobutyrate contains a phenoxy group instead of a chlorobenzoyl group. This substitution reduces electron-withdrawing effects, altering solubility and reactivity.

Research Findings and Implications

- Pharmaceutical Relevance: The 4-chlorobenzoyl group in this compound enhances binding affinity to peroxisome proliferator-activated receptors (PPARs), a trait shared with fenofibrate but absent in non-chlorinated esters .

- Synthetic Challenges: Chlorinated aromatics require stringent reaction conditions to avoid by-products, as noted in the synthesis of Ethyl 4-aminobenzoate derivatives .

- Environmental Impact : Ethyl isobutyrate’s volatility contributes to environmental dispersal in pest control applications , whereas the chlorinated derivative’s persistence necessitates careful waste management in pharmaceutical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.